Methyl 3-amino-2-bromobenzoate Methyl 3-amino-2-bromobenzoate
Brand Name: Vulcanchem
CAS No.: 106896-48-4
VCID: VC20833585
InChI: InChI=1S/C8H8BrNO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3
SMILES: COC(=O)C1=C(C(=CC=C1)N)Br
Molecular Formula: C8H8BrNO2
Molecular Weight: 230.06 g/mol

Methyl 3-amino-2-bromobenzoate

CAS No.: 106896-48-4

Cat. No.: VC20833585

Molecular Formula: C8H8BrNO2

Molecular Weight: 230.06 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-2-bromobenzoate - 106896-48-4

Specification

CAS No. 106896-48-4
Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
IUPAC Name methyl 3-amino-2-bromobenzoate
Standard InChI InChI=1S/C8H8BrNO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3
Standard InChI Key NIXWZYZFLFEHMB-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C(=CC=C1)N)Br
Canonical SMILES COC(=O)C1=C(C(=CC=C1)N)Br

Introduction

Chemical Identity and Structural Characteristics

Methyl 3-amino-2-bromobenzoate is an aromatic compound with a molecular formula of C8H8BrNO2 and a molecular weight of 230.06 g/mol . The compound features a benzoate backbone with three key functional groups: a methyl ester, an amino group at the 3-position, and a bromine atom at the 2-position . This particular arrangement of functional groups contributes to its distinctive reactivity profile and makes it valuable for various synthetic applications.

Nomenclature and Identification

The compound is registered with CAS Number 106896-48-4 and is known by several synonyms in scientific literature . These alternative names include:

  • Methyl 3-amino-2-bromobenzoate

  • Methyl 3-amino-2-bromobenzoate 95%

  • 3-AMINO-2-BROMO-BENZOIC ACID METHYL ESTER

  • Benzoic acid, 3-amino-2-bromo-, methyl ester

The systematic IUPAC naming follows the substitution pattern on the benzoic acid backbone, with the methyl ester, amino, and bromo groups clearly designated in their respective positions.

Physical and Chemical Properties

Methyl 3-amino-2-bromobenzoate possesses several distinctive physical and chemical properties that influence its handling, storage, and applications in chemical synthesis. A comprehensive understanding of these properties is essential for researchers working with this compound.

Physical Properties

The compound exists as a liquid at standard temperature and pressure, with a clear, bright orange to amber coloration . This visual appearance can serve as a preliminary identifier during synthesis and purification procedures. The physical properties of methyl 3-amino-2-bromobenzoate are summarized in Table 1.

PropertyValueNote
Physical StateLiquidAt standard conditions
ColorClear, bright orange/amberVisual characteristic
Boiling Point314.1±22.0 °CPredicted value
Density1.583 g/mLAt 25 °C
Refractive Indexn20/D 1.601Optical property
Flash Point>110°CSafety parameter
pKa1.39±0.10Predicted value

Table 1: Physical properties of methyl 3-amino-2-bromobenzoate

Chemical Stability and Reactivity

Methyl 3-amino-2-bromobenzoate is relatively stable under normal conditions but requires specific storage parameters to maintain its purity and integrity. The compound should be stored under inert gas, specifically nitrogen or argon, at temperatures between 2–8 °C . This storage requirement indicates a potential sensitivity to oxidation or hydrolysis when exposed to atmospheric conditions over extended periods.

The presence of both a nucleophilic amino group and an electrophilic bromine atom creates interesting reactivity patterns, making this compound particularly valuable in synthetic organic chemistry. The ester group provides an additional site for functionalization through various transformations including hydrolysis, transesterification, or reduction.

Synthesis and Preparation Methods

Multiple synthetic routes have been developed for preparing methyl 3-amino-2-bromobenzoate, with reduction of the corresponding nitro compound being the most commonly reported method.

Reduction of Methyl 2-Bromo-3-nitrobenzoate

The primary synthetic route involves the reduction of methyl 2-bromo-3-nitrobenzoate using tin(II) chloride in a methanol/water mixture . This approach provides excellent yields and has been well-documented in the literature. The detailed procedure is as follows:

  • Methyl 2-bromo-3-nitrobenzoate (starting material) is combined with tin(II) chloride in a methanol/water mixture.

  • The reaction mixture is heated under reflux conditions for approximately 2 hours.

  • After cooling to ambient temperature, diatomaceous earth and dichloromethane are added.

  • 3N aqueous sodium hydroxide is added with vigorous stirring.

  • The mixture is filtered, and the organic phase is washed with saturated aqueous sodium chloride.

  • The solution is dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The final product is obtained with a reported yield of 98% .

This high-yielding procedure demonstrates the efficiency of tin(II) chloride as a reducing agent for the selective reduction of the nitro group in the presence of other functional groups such as the ester and bromo substituents.

Precursor Materials

The synthesis of methyl 3-amino-2-bromobenzoate typically begins with 2-bromo-3-nitrotoluene as the initial starting material, which undergoes a series of transformations . The reaction sequence can be summarized as:

2-Bromo-3-nitrotoluene → 2-Bromo-3-nitrobenzoic acid → Methyl 2-bromo-3-nitrobenzoate → Methyl 3-amino-2-bromobenzoate

This synthetic pathway highlights the importance of proper functional group transformations and protection strategies in achieving the desired substitution pattern.

Applications and Uses

Methyl 3-amino-2-bromobenzoate serves as a versatile building block in organic synthesis, particularly in pharmaceutical research and development.

Pharmaceutical Intermediates

The primary application of methyl 3-amino-2-bromobenzoate is in the preparation of carbazole-based compounds, which have shown promising activity as IDO (indoleamine 2,3-dioxygenase) inhibitors . IDO is an enzyme involved in tryptophan metabolism and has emerged as an important therapeutic target in cancer immunotherapy. The specific substitution pattern of methyl 3-amino-2-bromobenzoate makes it particularly suitable for incorporation into complex molecular frameworks through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Chemical Building Block

The presence of the bromine atom at the 2-position allows for various cross-coupling reactions, including Suzuki, Stille, and Negishi couplings, enabling the construction of more complex molecular architectures. The amino group can participate in various transformations such as diazotization, amide formation, or heterocycle construction. The methyl ester provides an additional handle for further functionalization through hydrolysis, amidation, or reduction to the corresponding alcohol or aldehyde.

ManufacturerProduct NumberProduct DescriptionCAS NumberPackagingPrice (USD)
Sigma-Aldrich737275Methyl 3-amino-2-bromobenzoate 95%106896-48-4500mg$109
TRCM331298Methyl 3-amino-2-bromobenzoate106896-48-4100mg$40
TRCM331298Methyl 3-amino-2-bromobenzoate106896-48-4500mg$90
TRCM331298Methyl 3-amino-2-bromobenzoate106896-48-41g$150
ApolloscientificOR301136Methyl 3-amino-2-bromobenzoate106896-48-41g$92

Table 2: Commercial availability and pricing of methyl 3-amino-2-bromobenzoate

This pricing information indicates a range of options for researchers requiring this compound, with considerations for budget and quantity requirements. The variation in pricing across different suppliers suggests the importance of comparative shopping for laboratories requiring substantial quantities of this intermediate.

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